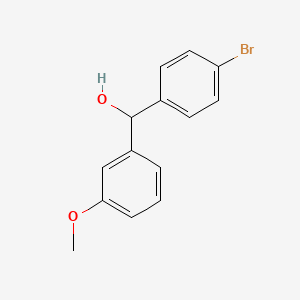

(4-Bromophenyl)(3-Methoxyphenyl)methanol

Übersicht

Beschreibung

(4-Bromophenyl)(3-methoxyphenyl)methanol is an organic compound with the molecular formula C14H13BrO2 It is a brominated and methoxylated diarylmethanol, which means it contains both bromine and methoxy functional groups attached to a phenyl ring

Wissenschaftliche Forschungsanwendungen

(4-Bromophenyl)(3-methoxyphenyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a reagent in various chemical processes

Wirkmechanismus

Target of Action

The primary target of (4-Bromophenyl)(3-methoxyphenyl)methanol is telomerase reverse transcriptase (hTERT) . hTERT is a major protein involved in various cancer cell proliferation and apoptosis, and it has little or no expression in normal somatic cells . This differential expression and the multiple crucial roles make it a highly attractive target in the diagnosis of cancer .

Mode of Action

This compound shows high inhibitory activity against telomerase . It modulates hTERT, leading to the inhibition of cell proliferation . The compound upregulates hTERT, which then induces endoplasmic reticulum stress (ERS) believed to be intricately associated with oxidative stress and mitochondrial dysfunction .

Biochemical Pathways

The compound’s action on hTERT activates the expression of hTERT, and then induces ERS . This is believed to be intricately associated with oxidative stress and mitochondrial dysfunction, resulting in apoptotic cell death . This process modulates the expression of downstream signaling molecules including CHOP (CAAT/enhancer-binding protein homologous protein) and the mitochondrion pathway of apoptosis, leading to inhibition of cell proliferation .

Pharmacokinetics

The compound has been shown to have high antiproliferative capacity on smmc-7721 cells with an ic50 value of 88nm, and no obvious toxic effect on human normal hepatocyte cells with an ic50 value of 10μm . This suggests that the compound may have good bioavailability and selectivity.

Result of Action

The compound significantly inhibits tumor growth in xenograft tumor models . It induces cell apoptosis and ERS . The compound’s action results in apoptotic cell death, thereby inhibiting cell proliferation .

Action Environment

The compound’s significant inhibition of tumor growth in xenograft tumor models suggests that it may be effective in a variety of biological environments .

Biochemische Analyse

Biochemical Properties

(4-Bromophenyl)(3-methoxyphenyl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit telomerase activity, which is crucial for cellular aging and cancer progression . The compound’s interaction with telomerase involves binding to the enzyme’s active site, thereby preventing its normal function. Additionally, this compound may interact with other proteins involved in cell signaling pathways, influencing their activity and downstream effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to exhibit antiproliferative activity on cancer cells, such as SMMC-7721 cells, by inhibiting their growth and inducing apoptosis . This compound influences cell signaling pathways, including those related to oxidative stress and mitochondrial dysfunction, leading to changes in gene expression and cellular metabolism. The modulation of these pathways can result in altered cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as telomerase, inhibiting its activity and leading to reduced cell proliferation . The compound also induces endoplasmic reticulum stress, which activates the expression of hTERT and other stress-related proteins. This stress response is intricately linked to oxidative stress and mitochondrial dysfunction, ultimately resulting in apoptotic cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth without causing significant toxicity . At higher doses, this compound may induce toxic effects, including damage to normal tissues and organs. The threshold for these adverse effects depends on the specific animal model and experimental conditions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may lead to the formation of reactive intermediates, which can further interact with cellular components and influence metabolic flux . These interactions can result in changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in target cells . The distribution of this compound can influence its activity and effectiveness in different tissues, depending on the expression and availability of these transporters.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and influence its overall biochemical effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(3-methoxyphenyl)methanol typically involves multi-step procedures. One common method is the Friedel-Crafts acylation followed by reduction. The process begins with the acylation of a bromobenzene derivative using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The resulting ketone is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more environmentally friendly reagents and solvents to comply with regulations and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Bromophenyl)(3-methoxyphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to remove the bromine or methoxy groups.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while nucleophilic substitution of the bromine atom can produce a variety of substituted phenyl derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (3-Bromophenyl)(4-methoxyphenyl)methanol

- (4-Bromophenyl)(4-methoxyphenyl)methanol

- (3-Bromo-4-methoxyphenyl)methanol

Uniqueness

(4-Bromophenyl)(3-methoxyphenyl)methanol is unique due to the specific positioning of the bromine and methoxy groups on the phenyl rings. This arrangement can significantly affect its chemical reactivity and biological activity compared to similar compounds. The presence of both electron-withdrawing (bromine) and electron-donating (methoxy) groups provides a unique balance that can be exploited in various chemical reactions and applications.

Biologische Aktivität

(4-Bromophenyl)(3-methoxyphenyl)methanol is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₁₄H₁₃BrO₂

- Molecular Weight : 295.16 g/mol

The unique combination of bromination and methoxylation in its structure may enhance its biological activity compared to similar compounds.

The primary target for this compound is telomerase reverse transcriptase (hTERT) . The compound exhibits significant inhibitory activity against telomerase, which plays a crucial role in cellular aging and cancer progression.

Biochemical Pathways

- Inhibition of Telomerase : The compound inhibits telomerase activity, leading to reduced cellular proliferation and inducing apoptosis in cancer cells.

- Cellular Effects : It has been shown to exert antiproliferative effects on various cancer cell lines, including SMMC-7721 cells, with an IC50 value of 88 nM, while demonstrating minimal toxicity to normal hepatocyte cells (IC50 = 10 µM) .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has a favorable profile:

- Absorption : Rapidly absorbed following administration.

- Distribution : Exhibits a wide distribution in biological tissues.

- Metabolism : Undergoes metabolic transformations primarily in the liver.

- Excretion : Primarily excreted via renal pathways.

Biological Activity Data Table

| Biological Activity | Cell Line | IC50 Value | Effect |

|---|---|---|---|

| Antiproliferative | SMMC-7721 | 88 nM | Inhibits growth and induces apoptosis |

| Toxicity | Normal Hepatocytes | 10 µM | Minimal toxicity observed |

| Tumor Growth Inhibition | Xenograft Models | N/A | Significant reduction in tumor size |

Study 1: Anticancer Activity

In a study conducted on xenograft tumor models, this compound significantly inhibited tumor growth. The results indicated a marked reduction in tumor volume compared to control groups, suggesting its potential as an anticancer agent .

Study 2: Mechanistic Insights

Further investigations into the molecular mechanisms revealed that the compound activates endoplasmic reticulum stress pathways, leading to the activation of pro-apoptotic factors such as Bax. This suggests that this compound may induce apoptosis through the mitochondrial pathway .

Comparison with Related Compounds

The table below compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Chemical Formula | Key Features | Anticancer Activity |

|---|---|---|---|

| This compound | C₁₄H₁₃BrO₂ | Brominated and methoxylated | High |

| (4-Bromophenyl)(4-methoxyphenyl)methanol | C₁₄H₁₃BrO₂ | Similar brominated structure | Moderate |

| (3-Bromophenyl)(4-methoxyphenyl)methanol | C₁₄H₁₃BrO₂ | Variation in bromine position | Low |

Eigenschaften

IUPAC Name |

(4-bromophenyl)-(3-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9,14,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJMKPWOXLACAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.